(1Z)-N'-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide
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Overview
Description
The compound (1Z)-N’-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide is a complex organic molecule featuring multiple functional groups, including bromine, nitro, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide typically involves multiple steps:
Formation of the Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Nitro Group Introduction: The nitro group can be introduced via nitration reactions using nitric acid or a nitrating mixture.
Coupling Reactions: The final step involves coupling the pyrazole derivatives through a condensation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro group suggests possible applications in studying nitroaromatic compound metabolism.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. The pyrazole ring is a common scaffold in drug design, and modifications of this compound could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which (1Z)-N’-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The bromine and nitro groups could participate in interactions with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
- 4-bromo-3-ethyl-1-methyl-1H-pyrazole
- 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, (1Z)-N’-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide is unique due to the presence of both bromine and nitro groups, which can significantly influence its reactivity and potential applications. The combination of these functional groups with the pyrazole rings makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C12H14BrN7O4 |
---|---|
Molecular Weight |
400.19 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 4-bromo-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H14BrN7O4/c1-6-11(20(22)23)7(2)19(15-6)5-9(14)17-24-12(21)10-8(13)4-18(3)16-10/h4H,5H2,1-3H3,(H2,14,17) |
InChI Key |
IHSGVMCFALMLMZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C/C(=N/OC(=O)C2=NN(C=C2Br)C)/N)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=NOC(=O)C2=NN(C=C2Br)C)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
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